Synthesis and Characterization of 4-Amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: A Technical Whitepaper
Synthesis and Characterization of 4-Amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: A Technical Whitepaper
Executive Summary & Pharmacophore Rationale
The molecular architecture of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol represents a highly privileged scaffold in modern medicinal chemistry. By fusing a pyrazole ring with a 1,2,4-triazole-3-thiol moiety, this compound serves as a critical bidentate building block for synthesizing Schiff bases, triazolo-thiadiazoles, and complex hydrazones. These downstream derivatives exhibit profound pharmacological profiles, including potent anti-diabetic, antioxidant, and anti-proliferative activities against aggressive cancer cell lines [1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we will dissect the thermodynamic and kinetic causalities behind each reaction step, ensuring that your laboratory workflows are robust, reproducible, and analytically self-validating.
Retrosynthetic Strategy and Mechanistic Pathway
The construction of the 1,2,4-triazole core relies on a convergent cyclocondensation strategy. The synthesis is executed in three distinct phases:
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Hydrazinolysis: Conversion of an ester to a carbohydrazide.
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Dithiocarbazate Formation: Nucleophilic attack on carbon disulfide ( CS2 ).
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Cyclocondensation: Ring closure via a bis-nucleophilic attack by hydrazine.
Mechanistic Causality
The critical step is the final cyclization. When the potassium dithiocarbazate intermediate is refluxed with excess hydrazine hydrate, the hydrazine acts as a bis-nucleophile. The primary amine attacks the highly electrophilic thiocarbonyl carbon, followed by an intramolecular condensation at the carbonyl carbon. This cascade extrudes water and hydrogen sulfide ( H2S ), driven entropically and thermodynamically by the formation of the highly stable, aromatic 1,2,4-triazole system [2].
Figure 1: Three-step synthetic workflow for 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Observational milestones (e.g., precipitate formation, pH thresholds) are embedded to ensure quality control at each stage.
Step 1: Synthesis of 1H-pyrazole-5-carbohydrazide
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Procedure: Dissolve 0.05 mol of ethyl 1H-pyrazole-5-carboxylate in 50 mL of absolute ethanol. Add 0.1 mol (excess) of 80% hydrazine hydrate. Reflux the mixture for 6–8 hours.
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Causality & Validation: Hydrazine is a potent nucleophile, but the reaction requires thermal energy to overcome the activation barrier of the ester carbonyl. The use of absolute ethanol provides a polar protic medium that stabilizes the tetrahedral transition state. Upon cooling to 0 °C, the carbohydrazide will spontaneously crystallize. Filter, wash with cold ethanol, and dry.
Step 2: Preparation of Potassium Dithiocarbazate Intermediate
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Procedure: To an ice-cooled (0–5 °C) solution of 1H-pyrazole-5-carbohydrazide (0.03 mol) and Potassium Hydroxide (KOH) (0.03 mol) in 40 mL of absolute ethanol, add Carbon Disulfide ( CS2 ) (0.045 mol) dropwise over 30 minutes. Stir at room temperature for 12 hours.
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Causality & Validation: KOH deprotonates the hydrazide, drastically increasing its nucleophilicity. CS2 must be added dropwise at low temperatures to control the highly exothermic reaction and prevent the formation of symmetrical thioureas. A thick yellow precipitate (the potassium salt) will form, validating the successful nucleophilic addition [1].
Step 3: Cyclocondensation to the Target Triazole
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Procedure: Suspend the unpurified potassium salt from Step 2 in 30 mL of water. Add 0.06 mol of hydrazine hydrate. Reflux the mixture for 8–12 hours until the evolution of H2S gas ceases (monitor using lead acetate paper). Cool the solution to 0 °C and carefully acidify with 1M HCl to pH 4.0.
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Causality & Validation: The excess hydrazine drives the cyclization. Monitoring H2S evolution is a built-in kinetic tracker; when the paper no longer turns black, cyclization is complete. Acidification to exactly pH 4.0 is critical: the pKa of the triazole thiol is approximately 7.5. Acidifying below pH 3.0 risks protonating the primary amine ( NH2 ), causing the product to re-dissolve as a hydrochloride salt. The target compound will precipitate as a white/pale-yellow solid [3].
Spectroscopic Characterization & Data Interpretation
Accurate characterization of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol requires an understanding of thiol-thione tautomerism . In the solid state (observed via FT-IR), the molecule predominantly exists in the thione (C=S) form. However, in polar aprotic solvents like DMSO- d6 (used for NMR), the equilibrium shifts to stabilize the thiol (C-SH) tautomer.
Quantitative Analytical Summary
| Analytical Technique | Parameter / Shift | Structural Assignment & Causality |
| 1 H NMR (DMSO- d6 ) | δ 13.75 – 13.85 (s, 1H) | SH / NH (Tautomeric proton): Broad singlet indicates rapid exchange; confirms triazole ring closure. |
| 1 H NMR (DMSO- d6 ) | δ 13.20 (s, 1H) | Pyrazole NH: Highly deshielded due to ring aromaticity and hydrogen bonding. |
| 1 H NMR (DMSO- d6 ) | δ 7.85 (d, 1H), 6.75 (d, 1H) | Pyrazole C3-H and C4-H: Characteristic doublet coupling ( J≈2.0 Hz) of the pyrazole core. |
| 1 H NMR (DMSO- d6 ) | δ 5.70 – 5.85 (s, 2H) | Triazole NH2 : Disappears upon D2O exchange; confirms the presence of the free amino group. |
| 13 C NMR (DMSO- d6 ) | δ 166.5, 148.2, 140.1, 105.4 | C=S/C-SH (166.5), Triazole C5 (148.2): Confirms the carbon framework of the newly formed triazole. |
| FT-IR (ATR, cm −1 ) | 3250 – 3150 | N-H and NH2 stretching: Sharp, distinct bands confirming the primary amine. |
| FT-IR (ATR, cm −1 ) | 2750 (weak) / 1180 (strong) | S-H stretch / C=S stretch: Dual presence highlights the solid-state thione-thiol tautomerism. |
| ESI-MS (m/z) | 181.04[M-H] − | Molecular Ion: Perfectly aligns with the calculated exact mass (MW: 182.05 g/mol ). |
Conclusion
The synthesis of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a masterclass in controlling nucleophilic cascades and exploiting thermodynamic stability. By strictly controlling temperature during CS2 addition and precisely managing pH during the final precipitation, researchers can reliably isolate this compound in high purity (>95%) and excellent yields. Its subsequent utilization as a precursor for Schiff bases and complex heterocyclic hybrids continues to drive innovation in targeted drug discovery.
References
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents National Center for Biotechnology Information (PMC)[Link]
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Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives ResearchGate[Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids National Center for Biotechnology Information (PMC)[Link]
